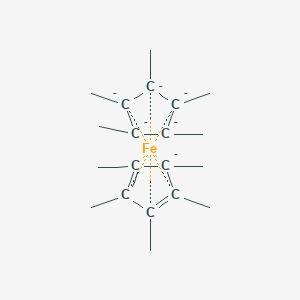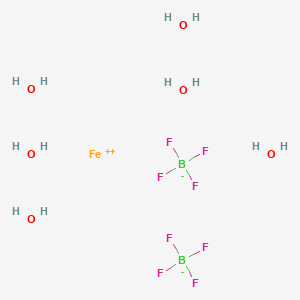
Bis(pentamethylcyclopentadienyl)iron(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(pentamethylcyclopentadienyl)iron(II), also known as decamethylferrocene, is a chemical compound with the formula Fe(C₅(CH₃)₅)₂. It is a member of the metallocene family, which consists of sandwich compounds where a metal atom is sandwiched between two cyclopentadienyl anions. This compound is notable for its stability and unique electronic properties, making it a valuable subject of study in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)iron(II) is typically synthesized through the reaction of pentamethylcyclopentadiene with iron(II) chloride. The reaction proceeds as follows: [ 2 \text{Li(C}_5\text{Me}_5) + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{Me}_5)_2 + 2 \text{LiCl} ] The product can be purified by sublimation .
Industrial Production Methods
While the industrial production methods for bis(pentamethylcyclopentadienyl)iron(II) are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of inert atmospheres and controlled temperatures is crucial to ensure the purity and stability of the compound .
化学反応の分析
Types of Reactions
Bis(pentamethylcyclopentadienyl)iron(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form decamethylferrocenium, a stable cation.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The pentamethylcyclopentadienyl ligands can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis(pentamethylcyclopentadienyl)iron(II) include oxidizing agents like ferric chloride and reducing agents such as lithium aluminum hydride. Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving bis(pentamethylcyclopentadienyl)iron(II) depend on the specific reaction conditions. For example, oxidation yields decamethylferrocenium, while substitution reactions can produce a variety of substituted metallocenes .
科学的研究の応用
Bis(pentamethylcyclopentadienyl)iron(II) has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in redox titrations and as a catalyst in various organic reactions.
Biology: The compound’s stability and electronic properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: It is used in the production of high-purity graphene and other advanced materials
作用機序
The mechanism by which bis(pentamethylcyclopentadienyl)iron(II) exerts its effects is primarily through its ability to donate and accept electrons. The iron(II) core can be easily oxidized to iron(III), facilitating redox reactions. The pentamethylcyclopentadienyl ligands stabilize the iron center, allowing for controlled electron transfer processes .
類似化合物との比較
Similar Compounds
Ferrocene: The parent compound of bis(pentamethylcyclopentadienyl)iron(II), with hydrogen atoms instead of methyl groups on the cyclopentadienyl rings.
Bis(pentamethylcyclopentadienyl)cobalt(II): Similar structure but with cobalt instead of iron.
Bis(pentamethylcyclopentadienyl)nickel(II): Similar structure but with nickel instead of iron
Uniqueness
Bis(pentamethylcyclopentadienyl)iron(II) is unique due to the presence of methyl groups on the cyclopentadienyl rings, which enhance its stability and electron-donating properties compared to ferrocene. This makes it a more effective reducing agent and a valuable compound for studying redox chemistry .
特性
CAS番号 |
12126-50-0 |
|---|---|
分子式 |
C20H30Fe |
分子量 |
326.3 g/mol |
IUPAC名 |
iron(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChIキー |
SEYZDJPFVVXSRB-UHFFFAOYSA-N |
SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |
正規SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe+2] |
製品の起源 |
United States |
Q1: How does the use of Bis(pentamethylcyclopentadienyl)iron(II) as a reducing agent compare to ferrocene in reactions with Cu(dmp)22+ (dmp = 2,9-dimethyl-1,10-phenanthroline)?
A1: Research indicates that while both Bis(pentamethylcyclopentadienyl)iron(II) and ferrocene can act as reducing agents for Cu(dmp)22+, their reaction mechanisms differ significantly [1]. While the reduction with ferrocene primarily follows a pathway dependent on the deformation of Cu(dmp)22+, Bis(pentamethylcyclopentadienyl)iron(II), possessing a significantly more negative E° value (500 mV lower than ferrocene [1]), promotes a reaction pathway influenced by the deformation of Cu(dmp)2+ [1]. This difference highlights the impact of the reductant's reduction potential on the reaction pathway and the species involved in the rate-determining steps.
Q2: Can Bis(pentamethylcyclopentadienyl)iron(II) be used to study electrochemical processes at liquid-liquid interfaces?
A2: Yes, Bis(pentamethylcyclopentadienyl)iron(II) has shown promise as a redox probe in studying electron transfer across liquid-liquid interfaces [2]. Its use in this context allows researchers to investigate the kinetics and thermodynamics of charge transfer processes occurring at the interface between immiscible liquids.
- Kano, K., et al. (2002). An Interpretation of Gated Behavior: Kinetic Studies of the Oxidation and Reduction Reactions of Bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) in Acetonitrile. Bulletin of the Chemical Society of Japan, 75(1), 1-13.
- Reymond, F., et al. (2003). Voltammetric study of electron transfer across the 1,6-dichlorohexane|water interface with the bis(pentamethylcyclopentadienyl)iron(II/III) redox couple. Journal of Electroanalytical Chemistry, 556(1-2), 27-35.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















